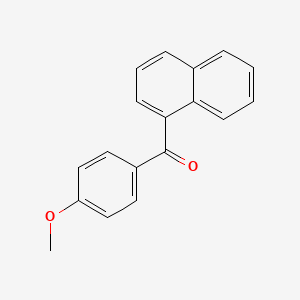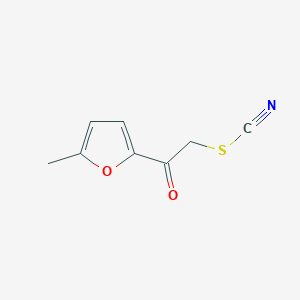
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate
Descripción general
Descripción
2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiocyanation and Halogenation Reactions
Thiocyanation and halogenation are critical reactions in organic synthesis, offering pathways to synthesize derivatives with potential applications in material science and pharmacology. Saldabol, Popelis, and Slavinska (2002) discussed the bromination and thiocyanation of 2-substituted 4-(2-furyl)thiazoles, highlighting the directed formation of bromo-substituted derivatives and the thermodynamically controlled process involved in their synthesis (Saldabol, Popelis, & Slavinska, 2002).
Reactions with Chloromethyl Derivatives
Pevzner and Ponyaev (2017) investigated the reaction of chloromethyl derivatives of ethyl 3-furyl-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate, leading to a mixture of thiocyanates and isothiocyanates. This study presents a method for introducing thiocyanate groups into furyl-containing compounds, potentially useful in developing novel materials or pharmaceuticals (Pevzner & Ponyaev, 2017).
Curtius Reaction Applications
The Curtius reaction, involving the rearrangement of acyl azides to isocyanates followed by further reactions, has been utilized to modify furyl-containing compounds. Pevzner (2011) described the selective hydrolysis and subsequent conversion of methyl (diethoxyphosphorylmethyl)furoates into furoyl azides and their rearrangement into isocyanates and urethanes, illustrating the versatility of furyl compounds in synthetic organic chemistry (Pevzner, 2011).
Synthesis of Pyrazolines
Kabli et al. (2010) focused on synthesizing furyl and thienyl substituted pyrazolines from furyl and thienyl chalcones, demonstrating the heterocyclic compounds' potential in developing new chemical entities with diverse applications (Kabli et al., 2010).
Electrochemical Studies
Landman et al. (2014) explored the electrochemical behavior of novel Fischer carbene complexes with furyl substitutions, providing insights into the electronic properties and potential applications of furyl-containing compounds in catalysis and material science (Landman et al., 2014).
Propiedades
IUPAC Name |
[2-(5-methylfuran-2-yl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-6-2-3-8(11-6)7(10)4-12-5-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPYEFGIRFBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


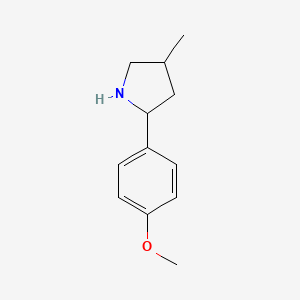
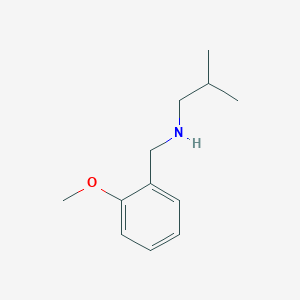
![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)

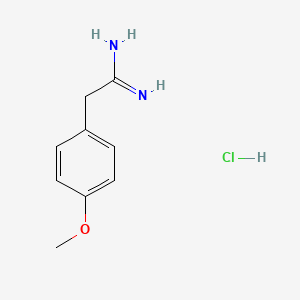
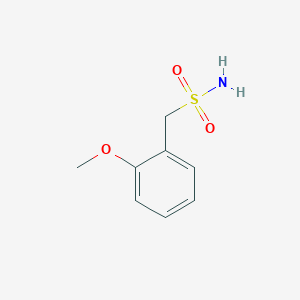

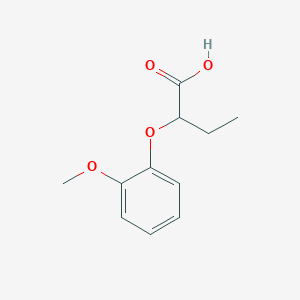
![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)
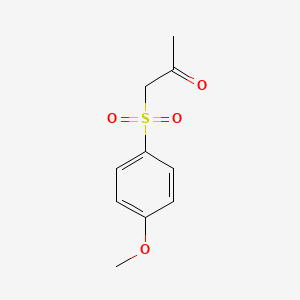
![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)
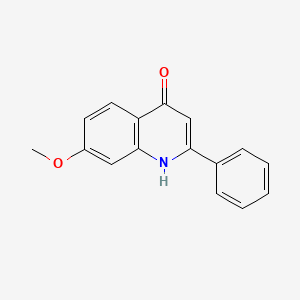
![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)
